Promethazine N-Oxide
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Overview
Description
Mivacurium is a short-acting, non-depolarizing neuromuscular-blocking agent that belongs to the benzylisoquinolinium group. It was first synthesized in 1981 and is primarily used to induce anesthesia during intubation and promote skeletal muscle relaxation during surgery or mechanical ventilation . Mivacurium is known for its rapid onset and short duration of action, making it particularly useful in short surgical procedures .
Scientific Research Applications
Mivacurium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Target of Action
Promethazine N-Oxide, a derivative of Promethazine, primarily targets histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
This compound interacts with its targets by antagonizing these receptors . This antagonistic action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
It is known that the compound can inhibit neuroinflammation and nlrp3 inflammasome activation . This suggests that it may impact pathways related to inflammation and immune response.
Pharmacokinetics
It is known that the metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell death and attenuated neuroinflammatory response . It also decreases ischemia-induced inflammasome activation, shown by reduced mRNA and protein expressions of NLRP3, IL-1β, TXNIP, cleaved-Caspase-1, and IL-18 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the oxidative degradation of Promethazine is influenced by factors such as pH, presence of metal ions like copper(II) and iron(III), and antioxidants . The role of the solvent in aniline oxidative coupling reactions with Promethazine is also crucial, as it can significantly influence the outcome of the reaction in terms of yield, selectivity, and reaction kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a series of chemical reactions involving the formation of bisbenzylisoquinolinium compounds. The process typically involves the reaction of benzylisoquinoline derivatives with appropriate reagents to form the desired compound .
Industrial Production Methods: Industrial production of mivacurium involves the large-scale synthesis of its bisbenzylisoquinolinium structure. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Mivacurium undergoes hydrolysis by plasma cholinesterase, resulting in the breakdown of the compound into inactive metabolites . This hydrolysis is a key reaction that determines the duration of its neuromuscular-blocking effects.
Common Reagents and Conditions: The hydrolysis of mivacurium is facilitated by the presence of plasma cholinesterase, an enzyme found in the blood . The reaction occurs under physiological conditions, with the enzyme catalyzing the breakdown of the ester bonds in the mivacurium molecule.
Major Products Formed: The hydrolysis of mivacurium results in the formation of inactive metabolites, which are then excreted from the body .
Comparison with Similar Compounds
Mivacurium is compared with other neuromuscular-blocking agents, such as atracurium, vecuronium, and rocuronium:
Vecuronium: Vecuronium is a steroidal neuromuscular-blocking agent with a longer duration of action compared to mivacurium.
Rocuronium: Rocuronium is another steroidal agent with a rapid onset of action but a longer duration compared to mivacurium.
Mivacurium’s uniqueness lies in its short duration of action and rapid hydrolysis by plasma cholinesterase, making it particularly suitable for short surgical procedures .
Properties
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIGOJNZBMHQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560137 |
Source
|
Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81480-39-9 |
Source
|
Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is Promethazine N-oxide formed in the body?
A: Research indicates that this compound is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] this compound falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.
Q2: What other N-oxidized products are formed alongside this compound during Promethazine metabolism?
A: In addition to this compound, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []
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